![molecular formula C22H26ClN3O2 B236568 3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, Compound X has been shown to inhibit the dopamine transporter, which could explain its potential use in addiction treatment. Additionally, Compound X has been shown to have an effect on the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has a range of biochemical and physiological effects, including the inhibition of the dopamine transporter, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). Additionally, Compound X has been shown to have an effect on the MAPK pathway, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Compound X in lab experiments is its potency. Compound X has been shown to have activity at low concentrations, which makes it a useful tool for studying the effects of specific enzymes and receptors. Additionally, Compound X has been well-characterized, which makes it easy to use in a range of experimental settings. However, one limitation of using Compound X is its potential toxicity. Compound X has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on Compound X. One area of interest is the development of new drugs based on the structure of Compound X. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential use in the treatment of addiction and cancer. Finally, new methods for synthesizing Compound X could be developed to improve its yield and purity.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process that involves the reaction of 4-(2,2-dimethylpropanoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminophenylboronic acid to produce the final product, Compound X. This synthesis method has been optimized to produce high yields of pure Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential use in a range of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to have an effect on the dopamine transporter, which could be useful in the treatment of addiction. In cancer research, Compound X has been shown to have anticancer activity against a range of cancer cell lines. In drug discovery, Compound X has been used as a lead compound for the development of new drugs.
Propiedades
Nombre del producto |
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C22H26ClN3O2 |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
3-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-22(2,3)21(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-20(27)16-5-4-6-17(23)15-16/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
Clave InChI |
LFWWIEWMNQMQRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
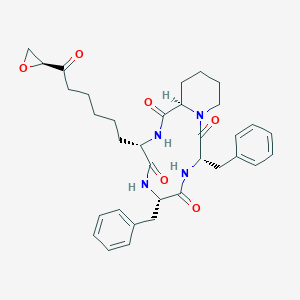
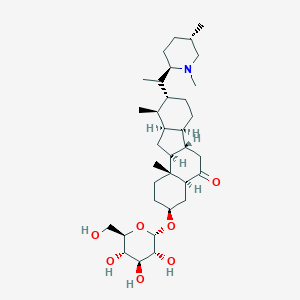
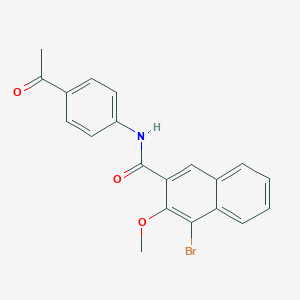
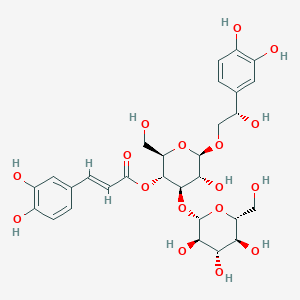
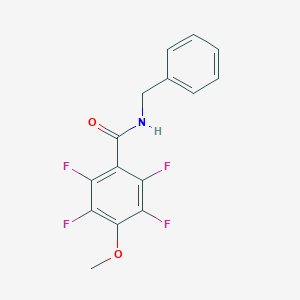



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)